1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a 5-chloro-2-methylphenyl group, at the 4-position with a carboxamide moiety linked to a 2-fluorophenyl ring, and at the 5-position with a methyl group.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-10-7-8-12(18)9-15(10)23-11(2)16(21-22-23)17(24)20-14-6-4-3-5-13(14)19/h3-9H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHBYGMNXKROJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and key research findings.
Structure and Composition
- Molecular Formula : C18H19ClFN3O
- Molecular Weight : 347.82 g/mol
- CAS Number : 553657-57-1
Physical Characteristics
| Property | Value |
|---|---|
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Flash Point | Not specified |
Antimicrobial Activity
Triazoles, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that triazole derivatives can exhibit significant activity against various bacterial strains. For example, studies have shown that similar compounds demonstrate inhibitory effects against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL for certain derivatives .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been tested against several cancer cell lines, revealing promising results. For instance, compounds with similar structural features have shown IC50 values in the range of 0.69 to 22 μM against various cancer types, including breast cancer (MCF-7) and lung cancer (A549) . The mechanism of action is believed to involve interference with tubulin polymerization and the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Antiviral Activity
The antiviral properties of triazoles have also been explored. Certain derivatives have shown efficacy against viral strains such as H5N1 and other influenza viruses. The activity is often correlated with the lipophilicity and electron-withdrawing properties of substituents on the anilide ring . Although specific data on the compound's antiviral activity is limited, its structural similarities to known antiviral agents suggest potential effectiveness.
Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives showed that compounds with halogen substitutions exhibited enhanced antibacterial activity. The compound's structural analogs were tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of growth in resistant strains .
Study 2: Anticancer Screening
In a screening of various triazole derivatives against human cancer cell lines, the compound showed IC50 values comparable to leading anticancer drugs. The study concluded that modifications in substituents could lead to improved bioactivity and selectivity against cancer cells .
The biological activity of 1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be attributed to several mechanisms:
- Tubulin Polymerization Inhibition : Similar compounds disrupt microtubule dynamics, which is crucial for cell division.
- Reactive Oxygen Species Generation : Induction of oxidative stress leads to cellular damage and apoptosis in cancer cells.
- Antimicrobial Action : The presence of halogen groups enhances membrane permeability and disrupts bacterial cell wall synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The triazole-carboxamide scaffold is shared among several analogs, but substituent variations critically influence properties:
Table 1: Substituent Comparison of Key Analogs
Electronic and Steric Effects
- In contrast, the 3-methylphenyl analog () lacks fluorine, reducing electronegativity .
- Methyl Groups : The 5-methyl substituent on the triazole ring (common across analogs) contributes to steric shielding, possibly protecting the core from metabolic degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
